molecular formula C20H11Cl3N2O3 B5031240 1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

1-(4-chlorophenyl)-4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

Cat. No. B5031240
M. Wt: 433.7 g/mol
InChI Key: OYRXVTUFDMASED-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolidinedione compounds involves regiospecific reactions, where the correct identification of the regioisomer formed is critical. Techniques such as single-crystal X-ray analysis have been pivotal in unambiguously determining the structures of such compounds (Kumarasinghe, Hruby, & Nichol, 2009). This method is essential for compounds where spectroscopic techniques alone do not suffice for structural determination.

Molecular Structure Analysis

The molecular structure of compounds closely related to the subject compound has been extensively analyzed through crystallography. Studies reveal diverse conformational features and crystal packing influenced by weak C-H...A interactions and classical hydrogen bonding, providing insights into the solid-state behavior of these molecules (Aydın et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrazolidinedione derivatives typically include cyclocondensation and sulfenylation reactions. These reactions are essential for introducing various substituents that affect the compound's reactivity and functionality. For instance, novel tolylthiopyrazol derivatives have been synthesized through direct sulfenylation, highlighting the versatility of these compounds in chemical synthesis (Kamani et al., 2019).

properties

IUPAC Name

(4Z)-1-(4-chlorophenyl)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2O3/c21-11-1-4-13(5-2-11)25-20(27)16(19(26)24-25)10-14-6-8-18(28-14)15-7-3-12(22)9-17(15)23/h1-10H,(H,24,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRXVTUFDMASED-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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